1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
Description
This compound features a propan-1-one backbone with two key substituents:
- Pyrrolidin-1-yl group at the carbonyl position, modified at its 3-position with a 2H-1,2,3-triazol-2-yl moiety.
- 2-Ethoxyphenyl group at the terminal carbon of the propanone chain.
The triazole-pyrrolidine system enables hydrogen bonding and π-π stacking, while the ethoxy group enhances lipophilicity and metabolic stability compared to halogens or polar substituents. Its estimated molecular formula is C₁₇H₂₀N₄O₂, with a molecular weight of ~312.38 g/mol.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-6-4-3-5-14(16)7-8-17(22)20-12-9-15(13-20)21-18-10-11-19-21/h3-6,10-11,15H,2,7-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCXJAPKFCRPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of new substituted pyrrolidine or triazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.
Industry: It could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s 2-ethoxy group (logP ~2.4) is less polar than BK63961’s dichlorophenyl (logP ~3.1) but more lipophilic than THF-containing Compound 31 (logP ~1.2) .
Hydrogen Bonding and Electronic Profiles: Triazole vs. Triazolone: The target’s 2H-triazole enables hydrogen bond donation/acceptance, whereas triazolone () introduces a carbonyl, reducing basicity . Pyrazole vs.
Stereochemical and Spatial Considerations :
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is a synthetic organic molecule that combines a triazole ring, a pyrrolidine moiety, and an ethoxyphenyl group. This unique structural arrangement has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Structural Features
| Component | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities; contributes to drug-like properties. |
| Pyrrolidine Moiety | Provides structural rigidity and potential interactions with biological targets. |
| Ethoxyphenyl Group | Enhances lipophilicity, influencing pharmacokinetics and bioavailability. |
The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole and pyrrolidine rings are known to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar triazole structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties, particularly in inhibiting cell proliferation in pancreatic cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Antimicrobial Studies
A study evaluating structurally similar triazole compounds found that they exhibited varying degrees of activity against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance) . The findings suggest that the triazole moiety plays a crucial role in the antimicrobial efficacy of these compounds.
Anticancer Activity
In vitro studies demonstrated that related compounds significantly inhibited the growth of pancreatic cancer cell lines (Panc-1, Miapaca-2). The mechanism was linked to apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Research into the SAR of triazole-containing compounds revealed that modifications in the substituents on the triazole ring can significantly alter biological activity. For instance, variations in the ethoxyphenyl group can enhance or diminish potency against specific targets.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one, it is useful to compare it with structurally related compounds:
| Compound | Biological Activity |
|---|---|
| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | Exhibits antimicrobial properties against various pathogens. |
| 1-(3-(5-methylthiazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Different profile due to thiazole presence; less effective against certain bacteria. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
